

# Technical Monograph: Chloromaleic Anhydride (CMA)

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Chloromaleic acid anhydride

CAS No.: 96-02-6

Cat. No.: B048873

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CAS Number: 96-02-6 Formula: C<sub>4</sub>HClO<sub>3</sub> Molecular Weight: 132.50 g/mol

## Executive Summary & Strategic Utility

Chloromaleic anhydride (CMA) represents a specialized electrophilic building block that bridges the gap between standard maleic anhydride chemistry and halogenated functionalization. Unlike its non-halogenated parent, CMA offers a unique "dual-handle" reactivity: the highly electrophilic anhydride ring for nucleophilic acyl substitution, and the vinylic chlorine atom which influences dipole moments, steric hindrance, and post-polymerization modification potential.

For drug development and material scientists, CMA is not merely a monomer; it is a sterically biased dienophile. In Diels-Alder cycloadditions, the chlorine atom directs regioselectivity and alters the kinetics of adduct formation, often stabilizing transition states that are inaccessible to simple maleic anhydride. Furthermore, its role in radical copolymerization allows for the introduction of reactive chlorine sites into polymer backbones, serving as anchor points for further functionalization (e.g., flame retardants or bioconjugates).

## Physicochemical Profile

Data aggregated from validated experimental sources.

Property	Value	Critical Note for Processing
Physical State	Low-melting solid / Yellow liquid	MP is near ambient (33°C); often supercools to a liquid.
Melting Point	33°C (91.4°F)	Requires warm water bath for transfer; do not overheat.
Boiling Point	196°C (at 760 mmHg)	High BP requires vacuum distillation for purification.
Density	1.54 g/cm <sup>3</sup>	Significantly denser than water; phase separation is rapid.
Solubility	Hydrolyzes in water; Soluble in ether, CHCl <sub>3</sub>	Strictly anhydrous handling required to prevent acid formation.
Refractive Index	1.4980	Useful for purity checks during distillation.

## Synthetic Route & Purification Protocol

Context: The synthesis of CMA is classically achieved via the chlorination of maleic anhydride followed by catalytic dehydrochlorination. The following protocol focuses on the purification of crude commercial material, a common requirement for high-precision polymer synthesis or pharmaceutical intermediate production.

### Protocol: Vacuum Distillation & Handling

Objective: Isolation of >99% purity CMA from hydrolyzed or oligomerized crude stock.

Equipment:

- Short-path distillation head (Vigreux column optional but recommended).
- Schlenk line (Vacuum/Nitrogen manifold).

- Oil bath with digital temperature control.

#### Methodology:

- System Prep: Flame-dry all glassware under vacuum to remove adsorbed moisture. This is critical; trace water catalyzes the ring-opening hydrolysis to chloromaleic acid, which sublimates and clogs condensers.
- Loading: Charge the boiling flask with crude CMA. Add a magnetic stir bar and 0.5% (w/w) activated copper powder (stabilizer against polymerization).
- Degassing: Cycle vacuum/nitrogen (3x) to remove dissolved oxygen.
- Distillation:
  - Apply vacuum (<10 mmHg).
  - Slowly ramp oil bath to ~110-120°C (depending on vacuum depth).
  - Discard the first fraction (fores): This typically contains HCl and maleic anhydride.
  - Collect the main fraction: A clear, colorless to pale yellow liquid.
- Storage: Store under argon at 4°C. If the product solidifies (MP 33°C), gently warm to melt before use.

Scientist's Insight: If you observe white crystals forming in the condenser, you have a vacuum leak. The crystals are likely chloromaleic acid formed by reaction with atmospheric moisture. Stop, clean, and reseal.

## Reactivity Landscape & Mechanistic Pathways

CMA exhibits three primary modes of reactivity that are exploited in synthesis.

### A. Diels-Alder Cycloaddition

As a dienophile, CMA is more reactive than maleic anhydride towards electron-rich dienes due to the inductive electron-withdrawing effect of the chlorine atom, which lowers the LUMO

energy of the dienophile.

- Regioselectivity: The chlorine atom creates an electronic asymmetry, often favoring ortho or para products depending on the diene's substitution pattern.

## B. Nucleophilic Ring Opening (Alcoholysis/Aminolysis)

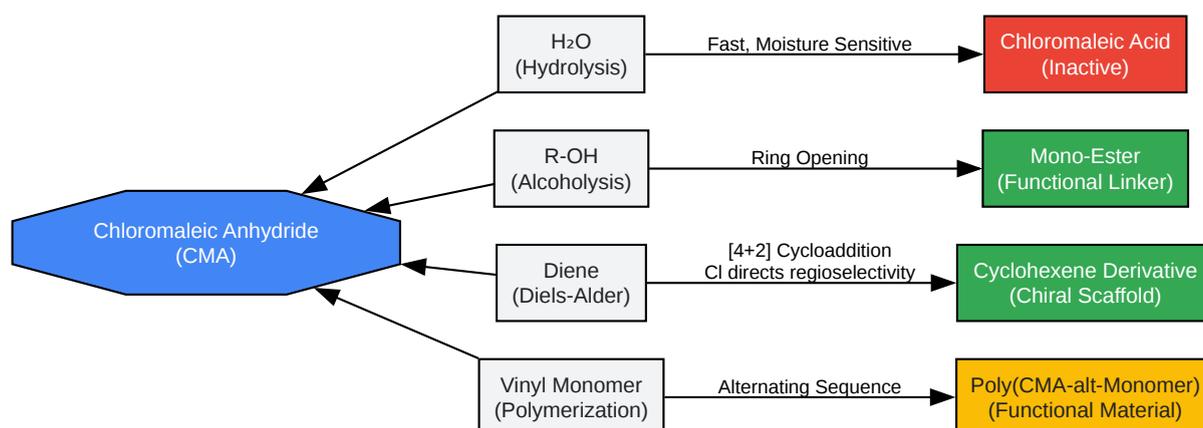
The anhydride ring opens readily with alcohols or amines.

- Mechanism: Nucleophilic attack occurs preferentially at the carbonyl furthest from the chlorine atom due to steric hindrance, though electronic effects can compete.

## C. Radical Copolymerization

CMA forms alternating copolymers with electron-donor monomers (e.g., styrene, vinyl ethers). The chlorine atom stabilizes the radical intermediate but can also participate in chain transfer, potentially lowering molecular weight compared to non-halogenated analogs.

## Visualization: Reaction Pathways



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Figure 1: The divergent reactivity of CMA. Note the hydrolysis pathway (red) is a degradation route to be avoided, while others lead to value-added scaffolds.

## Applications in Drug Development & Materials

While maleic anhydride is the workhorse, CMA is the "scalpel" used for specific structural modifications.

### Bioconjugation Linkers

CMA is used to synthesize heterobifunctional linkers. The anhydride reacts with an amino group on a protein or drug payload. The remaining double bond (containing the Cl) is then available for a second reaction, such as a thiol-Michael addition (though the Cl deactivates the double bond slightly compared to maleimide, it allows for specific elimination chemistry).

### Copolymerization for Drug Delivery

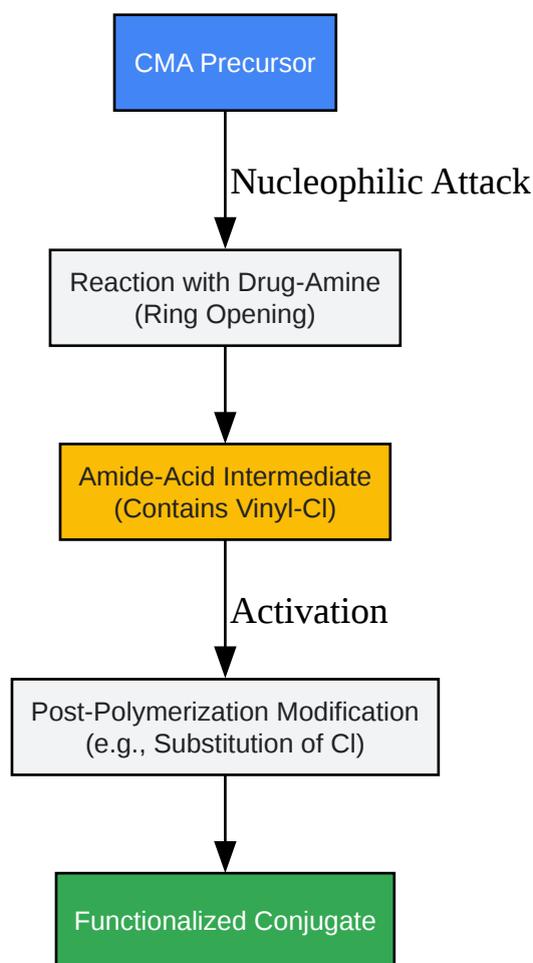
CMA is copolymerized with divinyl ether or styrene to form "SMA-like" (Styrene-Maleic Anhydride) polymers.

- **Advantage:** The chlorine atom on the backbone alters the solubility profile and the hydrolytic degradation rate of the polymer, allowing for tunable release kinetics of encapsulated drugs.
- **Self-Validating Check:** In polymer synthesis, the disappearance of the vinyl proton signal in NMR and the retention of the C-Cl stretch in IR confirms successful incorporation without dechlorination.

### Intermediate for Flame Retardants

The high chlorine content makes CMA derivatives excellent candidates for flame retardant additives in epoxy resins. The anhydride cures the epoxy, while the chlorine acts as a radical scavenger during combustion.

### Visualization: Bioconjugation Workflow



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Figure 2: Strategic utilization of CMA in bioconjugation, leveraging the anhydride for attachment and the chloro-alkene for subsequent modification.

## Safety & Handling Protocol (SDS Summary)

Hazard Class: Corrosive (Cat 1B), Respiratory Sensitizer.[1]

- Moisture Control: CMA reacts violently with water to form chloromaleic acid. Always handle in a fume hood with dry solvents.
- PPE: Double nitrile gloves are recommended. The liquid penetrates standard latex rapidly. Full face shield is required during distillation due to potential for bumping.

- Inhalation: Vapors are lachrymatory and can cause asthma-like sensitization. Do not smell to identify.
- Spill Management: Neutralize spills with soda ash (sodium carbonate) or lime before absorbing with vermiculite. Do not use water initially, as this generates heat and acid fumes.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66772, Chloromaleic anhydride. Retrieved from [[Link](#)]
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## Sources

- 1. [chemos.de](https://www.chemos.de) [[chemos.de](https://www.chemos.de)]
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Email: [info@benchchem.com](mailto:info@benchchem.com)